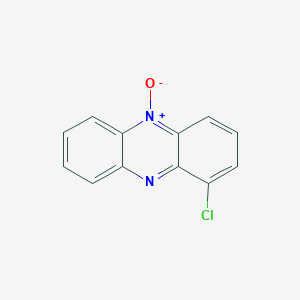

![molecular formula C17H16N4OS B5569458 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step chemical reactions starting from various precursors like substituted acetophenones, triazoles, and phenyl isothiocyanates. These processes often utilize catalysts and reaction conditions that favor the formation of the triazole ring system, which is central to the compound's structure (Liu et al., 2005).

Molecular Structure Analysis

Triazole derivatives, including compounds similar to "2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide," are characterized by their unique triazole ring system. X-ray diffraction analysis has been used to determine the crystal structure, revealing intermolecular interactions that stabilize the compound's structure (Liu et al., 2005).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, attributed to the reactive sites on the triazole ring and the attached functional groups. These reactions include condensations, substitutions, and transformations that lead to a wide array of biological activities. The presence of a thioacetamide group further influences the chemical behavior and reactivity of these compounds (Liu et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Compounds with structures similar to 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide have been synthesized through multi-step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate. The structural details of these compounds, such as crystal system, space group, and molecular interactions within the crystal, have been determined through single-crystal X-ray diffraction analysis, highlighting the presence of weak intermolecular interactions that stabilize the structure (Liu et al., 2005).

Biological Activities

Research has shown that similar compounds exhibit a range of biological activities, including antifungal and plant growth-regulating activities. This suggests potential applications in agriculture and pharmaceuticals for disease management and growth enhancement (Liu et al., 2005).

Antitumor Evaluation

Further studies have evaluated the antitumor activity of benzothiazole derivatives bearing different heterocyclic rings, indicating potential applications in cancer treatment. These compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of similar triazole compounds in oncology (Yurttaş et al., 2015).

Antimicrobial and Antiproliferative Activities

Other studies have focused on the synthesis of derivatives and their evaluation for antimicrobial and antiproliferative activities. These compounds have demonstrated promising results against bacterial and fungal strains, as well as cancer cell lines, further underscoring their potential in developing new therapeutic agents (Rezki, 2016); (Özkay et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c18-15(22)12-23-17-20-19-16(11-13-7-3-1-4-8-13)21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGIUYNDKQGPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)